N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylthiadiazole-5-carboxamide
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Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylthiadiazole-5-carboxamide is an organic compound that belongs to the class of trifluoromethylbenzenes This compound is characterized by the presence of a trifluoromethyl group attached to a benzene ring, along with a thiadiazole ring and a carboxamide group
Preparation Methods
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylthiadiazole-5-carboxamide involves several steps. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)aniline with thiocarbonyl diimidazole to form the corresponding thiourea intermediate. This intermediate is then cyclized using a suitable oxidizing agent to yield the desired thiadiazole compound. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylthiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylthiadiazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and specialty chemicals .
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylthiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act on thymidylate synthase, an enzyme involved in DNA synthesis, thereby affecting cell proliferation .
Comparison with Similar Compounds
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylthiadiazole-5-carboxamide can be compared with other similar compounds such as:
- 2-chloro-5-(trifluoromethyl)phenyl isocyanate
- N-(3,5-bis(trifluoromethyl)phenyl)-2-chloroacetamide
- Fluazinam These compounds share structural similarities but differ in their specific functional groups and applications. The unique combination of the trifluoromethyl group, thiadiazole ring, and carboxamide group in this compound contributes to its distinct chemical properties and potential uses .
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N3OS/c1-5-9(20-18-17-5)10(19)16-8-4-6(11(13,14)15)2-3-7(8)12/h2-4H,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTCEKNHRIWQQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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